molecular formula C10H12ClNSi B1588952 2-Chloro-5-trimethylsilanylethynyl-pyridine CAS No. 263012-81-3

2-Chloro-5-trimethylsilanylethynyl-pyridine

Cat. No. B1588952
M. Wt: 209.75 g/mol
InChI Key: CGJKMVMYUJVZRQ-UHFFFAOYSA-N
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Description

2-Chloro-5-trimethylsilanylethynyl-pyridine is a chemical compound with the molecular formula C10H12ClNSi . Its molecular weight is 209.75 .


Molecular Structure Analysis

The SMILES string of 2-Chloro-5-trimethylsilanylethynyl-pyridine is CSi(C)C#Cc1ccc(Cl)nc1 . This provides a textual representation of the compound’s structure.


Physical And Chemical Properties Analysis

2-Chloro-5-trimethylsilanylethynyl-pyridine is a solid . More detailed physical and chemical properties are not available in the sources I found .

Scientific Research Applications

Synthesis Methods and Molecular Structures

Researchers have developed synthetic strategies involving 2-Chloro-5-trimethylsilanylethynyl-pyridine and similar compounds, highlighting their utility in constructing complex molecular architectures. For instance, one study presents a one-pot synthesis approach for nitrogen-containing polycyclic delta-lactones through double nucleophilic addition of bis(trimethylsilyl)ketene acetals to pyridines, showcasing the compound's role in facilitating intricate chemical transformations (Rudler, Denise, Parlier, & Daran, 2002). Another research effort details the synthesis and molecular structures of 2-trimethylsilyl-, 2-trimethylgermyl-, and 2-trimethylstannyl-pyridines, emphasizing the structural diversity attainable through modifications at the pyridine ring (Riedmiller, Jockisch, & Schmidbaur, 1999).

Reactivity and Chemical Processes

The reactivity of 2-Chloro-5-trimethylsilanylethynyl-pyridine derivatives is a subject of significant interest. Metallation of aliphatic carbon atoms and subsequent formation of cyclopalladated complexes of 2-(trimethylsilyl)pyridine demonstrate the compound's potential in organometallic chemistry, where it contributes to the synthesis of complexes exhibiting dynamic behavior observed through proton nuclear magnetic resonance spectroscopy (Fuchita, Nakashima, Hiraki, Kawatani, & Ohnuma, 1988). Moreover, innovative synthetic strategies toward pyridine-based ligands for supramolecular chemistry utilize 2,6-bis(trimethyltin)pyridine as a central building block, demonstrating the role of silicon-modified pyridines in facilitating Stille-type coupling procedures (Schubert & Eschbaumer, 1999).

Safety And Hazards

The compound has been classified as Aquatic Chronic 4 according to its hazard statements . It’s important to handle it appropriately to ensure safety .

properties

IUPAC Name

2-(6-chloropyridin-3-yl)ethynyl-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNSi/c1-13(2,3)7-6-9-4-5-10(11)12-8-9/h4-5,8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGJKMVMYUJVZRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00442749
Record name 2-Chloro-5-trimethylsilanylethynyl-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00442749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-trimethylsilanylethynyl-pyridine

CAS RN

263012-81-3
Record name 2-Chloro-5-trimethylsilanylethynyl-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00442749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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